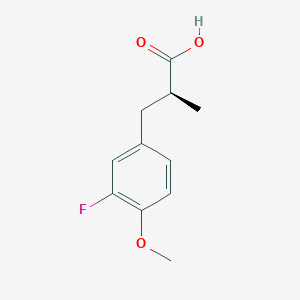
(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid, also known as FMME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMME is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Mechanism of Action
(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are inflammatory mediators. This compound inhibits the activity of COX enzymes, thereby reducing the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has several advantages for lab experiments. It is a well-characterized compound that is readily available. It has been extensively studied for its biochemical and physiological effects, making it an attractive candidate for further research. However, this compound also has some limitations. It is a relatively complex compound that requires specialized equipment and expertise for its synthesis. Additionally, this compound has limited solubility in water, which may limit its use in some experiments.
Future Directions
There are several future directions for research on (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid. One area of research is the development of more potent and selective COX inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of various inflammatory disorders, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of this compound. Finally, the development of new synthetic routes for this compound may lead to more efficient and cost-effective methods for its production.
Synthesis Methods
The synthesis of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid involves the reaction of 3-fluoro-4-methoxybenzaldehyde with 2-methylpropanoic acid in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory disorders. This compound has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a crucial role in the inflammatory response. This compound has also been shown to inhibit the production of prostaglandins, which are inflammatory mediators.
properties
IUPAC Name |
(2S)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAABJKSOVYDFKA-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

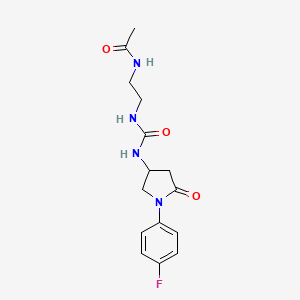

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B3018167.png)
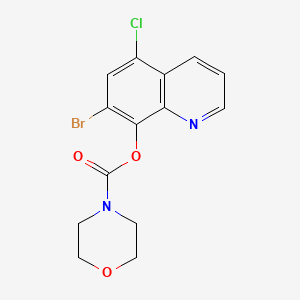
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018169.png)
![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B3018171.png)


![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B3018178.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one](/img/structure/B3018179.png)
![(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B3018180.png)
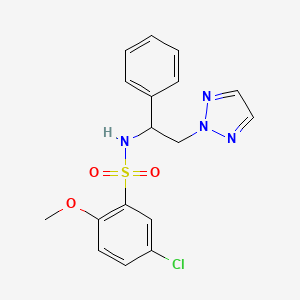
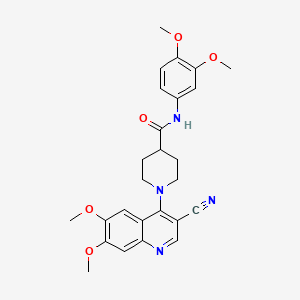
![3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3018188.png)